6-CHLORO-4-(3,5-DIMETHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE

Lipophilicity ADME Prediction Quinoline SAR

Researchers exploring quinoline sulfonyl-piperidine SAR often face inconsistent potency data when using non-halogenated analogs. This 6-chloro derivative directly addresses the need for a validated chemical probe with quantifiable differentiation. • ≥6.7-fold gain in MCF-7/HeLa cellular potency versus the non-chlorinated parent scaffold. • Optimized CNS profile: calculated logP of 4.9 places it within the CNS MPO sweet spot, surpassing the 3,4-dimethyl regioisomer. • Halogen-bond donor capability (Cl polarizability = 2.18 ų) enables deconvolution of target engagement thermodynamics vs 6-fluoro negative controls. • In stock with rapid global delivery; supports head-to-head piperidine vs pyrrolidine ring-size SAR comparisons.

Molecular Formula C23H23ClN2O3S
Molecular Weight 442.96
CAS No. 1358903-25-9
Cat. No. B2519286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-CHLORO-4-(3,5-DIMETHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE
CAS1358903-25-9
Molecular FormulaC23H23ClN2O3S
Molecular Weight442.96
Structural Identifiers
SMILESCC1=CC(=CC(=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)Cl)C
InChIInChI=1S/C23H23ClN2O3S/c1-15-10-16(2)12-18(11-15)30(28,29)22-19-13-17(24)6-7-21(19)25-14-20(22)23(27)26-8-4-3-5-9-26/h6-7,10-14H,3-5,8-9H2,1-2H3
InChIKeyKRUBAKRBYQSLEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-4-(3,5-dimethylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline: Identity, Scaffold & Procurement


The compound 6-chloro-4-(3,5-dimethylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline (CAS 1358903-25-9) is a fully synthetic, multifunctionalized quinoline derivative bearing a 3,5-dimethylbenzenesulfonyl group at the 4‑position, a piperidine‑1‑carbonyl motif at the 3‑position, and a chlorine atom at the 6‑position of the quinoline core . It belongs to the broader structural class of quinoline sulfonyl‑piperidine conjugates, a chemotype that has been explored in medicinal chemistry campaigns—particularly as mGluR5 negative allosteric modulators and anticancer leads—owing to the ability to independently vary the sulfonyl aryl group, the amine‑carbonyl moiety, and the quinoline substituent [1]. This compound is predominantly available through chemical screening library suppliers, and its procurement is relevant for research programs requiring systematic SAR exploration around the quinoline‑4‑sulfonyl‑piperidine scaffold.

ScaffoldQuinoline 4-sulfonyl-3-piperidine conjugate for SAR exploration
ProcurementScreening library compound for medicinal chemistry campaigns
Model contextSupports mGluR5 allosteric modulator research and anticancer lead profiling

6-Chloro-4-(3,5-dimethylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline: Why Analogs Cannot Substitute


Within the quinoline‑4‑sulfonyl‑piperidine family, small structural changes—such as the position of methyl groups on the benzenesulfonyl ring, the presence or absence of a 6‑chloro substituent, or the identity of the carbonyl amine—can produce large differences in molecular recognition, as demonstrated in mGluR5 negative allosteric modulator programs where regioisomeric aryl sulfonyl analogs exhibited divergent receptor affinity and functional activity [1]. Even when compounds in this class share a general scaffold, their physicochemical property vectors (including lipophilicity, polar surface area, and hydrogen‑bonding capacity) shift meaningfully with each substitution pattern, which directly impacts membrane permeability, metabolic stability, and off‑target liability profiles [2]. Consequently, treating one 3‑(piperidine‑1‑carbonyl)‑4‑sulfonylquinoline as interchangeable with another—without comparative binding, functional, or ADME data—introduces substantial risk of losing target engagement or introducing unrecognized toxicity. The quantitative evidence below details exactly where this specific compound diverges from its closest available analogs.

Methyl regioisomerism on the benzenesulfonyl ring may shift logP and membrane permeability compared to 3,4-dimethyl analogs.
Absence of the 6-chloro substituent may markedly reduce cell-model endpoint response; non-chlorinated analogs cannot be assumed interchangeable.
Piperidine-to-pyrrolidine ring size change can alter conformational flexibility and may shift target binding entropy.

6-Chloro-4-(3,5-dimethylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline: Quantitative Comparison vs. Analogs


Methyl Regioisomerism: Lipophilicity and Permeability vs. 3,4-Dimethyl Analog

The 3,5‑dimethyl substitution pattern on the benzenesulfonyl ring of the target compound yields a calculated logP of 4.9, compared with a calculated logP of 5.1 for the direct regioisomer 6‑chloro‑4-(3,4‑dimethylbenzenesulfonyl)-3-(piperidine-1‑carbonyl)quinoline (CAS 1111164-78-3), a change that moves the target compound closer to the generally preferred lipophilicity window for CNS drug candidates [1]. The measured topological polar surface area (tPSA) is predicted as 82.9 Ų for the 3,5‑dimethyl analog, versus 83.0 Ų for the 3,4‑dimethyl regioisomer, indicating that the regioisomeric shift primarily alters lipophilicity rather than hydrogen‑bonding capacity [2]. Because logP changes of approximately 0.2 log units can measurably influence membrane passive permeability and metabolic clearance, this position‑specific methyl effect is relevant for pharmacokinetic optimization within SAR series [3].

Lipophilicity regioisomer effect
Data to verify
ΔlogP = –0.2; ΔtPSA = –0.1 Ų vs 3,4-dimethyl regioisomer
Reported logP shift may influence ADME prediction in CNS-oriented series
Computed values only; no experimental logP data available
Lipophilicity ADME Prediction Quinoline SAR

6-Chloro Substituent Drives Cytotoxic Activity vs. Non-Chlorinated Analog

In a single-assay dataset reported for the target compound, 6‑chloro‑4-(3,5‑dimethylbenzenesulfonyl)-3-(piperidine-1‑carbonyl)quinoline reduced cell viability with IC50 values of 15 µM against MCF‑7 breast cancer cells and 12 µM against HeLa cervical cancer cells . In contrast, the non‑chlorinated analog 4-(3,5‑dimethylbenzenesulfonyl)-3-(piperidine-1‑carbonyl)quinoline (CAS 1359085-99-6) exhibited no detectable cytotoxicity (IC50 > 100 µM) against the same cell lines under analogous assay conditions . This >6.7‑fold difference in potency demonstrates that the 6‑chloro substituent is a critical pharmacophoric element for antiproliferative activity in this scaffold.

6-Chloro cytotoxicity impact
Data to verify
Target: MCF-7 IC50 15 µM, HeLa IC50 12 µM; Comparator (non-Cl): IC50 >100 µM
Supports cell-model endpoint review; 6-chloro presence linked to higher activity
Single-assay dataset; conditions not fully specified
Cytotoxicity Quinoline Anticancer Halogen SAR

Piperidine vs. Pyrrolidine: Conformational Flexibility and Binding Entropy

The piperidine‑1‑carbonyl group of the target compound introduces a six‑membered saturated ring at the 3‑carbonyl junction, whereas the closest matched analog 4-(3,5‑dimethylbenzenesulfonyl)-3-(pyrrolidine‑1‑carbonyl)quinoline (CAS 1358581-47-1) features a five‑membered pyrrolidine ring . Rotatable bond and ring‑puckering analysis indicates that piperidine can access chair and twist‑boat conformations with a calculated low‑energy barrier (~0.5 kcal/mol interconversion), while pyrrolidine adopts a more rigid envelope conformation [1]. In medicinal chemistry series targeting ATP‑binding pockets or allosteric sites, such differences in ring flexibility have been shown to shift binding entropy by up to 1–2 kcal/mol, which can alter IC50 values by 5‑ to 50‑fold [2].

Piperidine conformational analysis
Class-level inference
Piperidine: chair/twist-boat accessible; Pyrrolidine: rigid envelope conformer
Ring flexibility difference may support selectivity interpretation in binding pockets
Binding entropy estimates from modeling; no direct experimental data
Conformational Analysis Ligand Efficiency Quinoline Scaffold

Chlorine vs. Fluorine at Position 6: Electronic and Steric Profiles

The target compound bears a 6‑chloro substituent (Hammett σmeta = 0.37; van der Waals radius = 1.75 Å), whereas the matched analog 4-(3,5‑dimethylbenzenesulfonyl)-6‑fluoro‑3-(piperidine‑1‑carbonyl)quinoline (CAS not located; vendor‑assigned catalog entry) contains a 6‑fluoro group (σmeta = 0.34; vdW radius = 1.47 Å) [1]. Although both halogens are σ‑electron‑withdrawing, chlorine’s greater polarizability (α = 2.18 ų vs. 0.557 ų for fluorine) enhances halogen‑bond donor capacity toward backbone carbonyl oxygens in protein binding sites, while its larger radius can fill hydrophobic sub‑pockets that fluorine cannot reach [2]. In published quinoline series, such Cl→F substitution has resulted in >10‑fold shifts in target affinity when a halogen‑bonding interaction is geometrically optimized for the larger halogen [3].

Chlorine vs. fluorine at C6
Class-level inference
Cl: σm 0.37, α 2.18 ų; F: σm 0.34, α 0.557 ų
Chlorine’s higher polarizability may confer halogen-bond donor capacity absent in fluorine analog
Physicochemical constants; no protein binding data for these analogs
Halogen Bonding SAR Electron Withdrawing Effect

6-Chloro-4-(3,5-dimethylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline: Optimal Application Scenarios


Kinase Inhibitor Hit Expansion with 6-Chloro-Dependent Activity

For research groups prosecuting quinoline‑based kinase inhibitor programs where initial screening identified a non‑chlorinated 4‑sulfonyl‑3‑carbonylquinoline hit with modest cellular activity, substitution to 6‑chloro‑4-(3,5‑dimethylbenzenesulfonyl)-3-(piperidine‑1‑carbonyl)quinoline is rationalized by the ≥ 6.7‑fold gain in MCF‑7 and HeLa cell potency demonstrated for the chloro analog . The compound can serve as a tool to validate whether halogen‑bonding or steric interactions at the 6‑position contribute to target engagement in cellular contexts.

CNS Drug Discovery: Lipophilicity-Tuned Permeability

Programs targeting CNS receptors (e.g., mGluR5 negative allosteric modulation) can rationally select the 3,5‑dimethylbenzenesulfonyl regioisomer over the 3,4‑dimethyl analog, as the former displays a calculated logP of 4.9 versus 5.1, placing it closer to the CNS multiparameter optimization sweet spot [1]. When combined with the piperidine carbonyl’s predicted conformational flexibility, this compound offers a balanced polarity profile for initial brain penetration assessment.

SAR Probing Amine Ring Size vs. Target Affinity

Investigators seeking to understand whether a six‑membered or five‑membered carbonyl amine ring is preferred by their biological target can procure the piperidine‑1‑carbonyl target compound and directly compare it with the pyrrolidine‑1‑carbonyl analog [2]. The conformational divergence between piperidine and pyrrolidine provides an approximately 2‑ to 10‑fold expected affinity window if the target’s binding pocket sensitively discriminates ring size, enabling efficient determination of the optimal amine partner for subsequent lead optimization.

Halogen-Bonding Probe for Structural Biology & Biophysics

Because the 6‑chloro substituent possesses significant halogen‑bond donor potential (polarizability = 2.18 ų), this compound can function as a chemical probe in X‑ray crystallography or surface plasmon resonance experiments designed to detect halogen‑bonding interactions with backbone carbonyls or side‑chain acceptors [3]. The corresponding 6‑fluoro analog lacks this capability and would serve as a negative control, making the pair useful for deconvoluting the thermodynamic contribution of halogen bonding.

Application
Selection Property
Validation Focus
Kinase inhibitor hit expansion
6-Chloro substitution for cell-based assay profiling
Target engagement confirmation in cellular models
CNS target probe development (e.g., mGluR5 NAM)
3,5-Dimethyl regioisomer lipophilicity profile
CNS multiparameter optimization assessment
Amine ring-size SAR exploration
Piperidine vs. pyrrolidine conformational flexibility
Binding pocket discrimination assessment
Halogen-bonding structural biology probe
6-Chloro halogen-bond donor capacity
Crystallographic or SPR halogen-bond detection
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